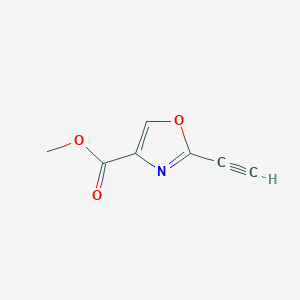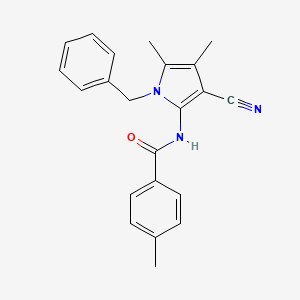
2-((4-Fluorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrimidinone derivative, which is a class of compounds containing a pyrimidinone moiety, which is a pyrimidine ring bearing a ketone. The pyrimidine ring is a six-membered heterocyclic ring with two nitrogen atoms and four carbon atoms. The ketone group is a functional group characterized by the presence of a carbonyl group, in which a carbon atom is double-bonded to an oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4-fluorobenzyl halide with a thiol to form the sulfanyl group, followed by the reaction of this intermediate with a 3-methyl-6-(trifluoromethyl)pyrimidin-4-one .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidinone ring, a sulfanyl group attached to a 4-fluorobenzyl group, and a trifluoromethyl group attached to the 6-position of the pyrimidinone ring .Chemical Reactions Analysis
As a pyrimidinone derivative, this compound could potentially undergo a variety of chemical reactions. The ketone group could be reduced to form an alcohol, or it could undergo condensation reactions with various nucleophiles. The trifluoromethyl group could potentially undergo reactions with nucleophiles as well .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the ketone group could make it a polar molecule, and the trifluoromethyl group could increase its lipophilicity .Scientific Research Applications
Stereoselective Preparation and Incorporation into Bioactive Molecules
Research into the stereoselective preparation of fluoro and difluoro amino acid derivatives has shown their incorporation into pyrimidinones and cyclic peptides. These compounds, including pyrimidinones, have applications in creating rigid skeletons for obtaining reliable structural data, which is crucial in drug design and understanding molecular interactions (T. Yoshinari et al., 2011).
Synthesis of Trifluoromethylated Analogues
Trifluoromethylated analogues of pyrimidinones have been synthesized to explore their potential in medicinal chemistry. These compounds exhibit orthogonal intramolecular interactions that may stabilize certain conformations, suggesting their utility in designing molecules with specific biological activities (V. Sukach et al., 2015).
Heterocyclic Pyrimidine Derivatives Synthesis
The synthesis of new heterocyclic sulfanyl pyrimidin-4(3H)-one derivatives highlights the wide spectrum of biological activities associated with pyrimidine nucleus-containing compounds. These activities include antimicrobial, antiviral, and anticancer properties, among others. Such research underscores the importance of pyrimidine derivatives in developing new therapeutic agents (F. Bassyouni & O. Fathalla, 2013).
Iodocyclization to Form Novel Compounds
Iodocyclization of certain pyrimidin-4(3H)-ones has been used to create novel compounds with potential applications in medicinal chemistry and synthetic biology. Such reactions illustrate the versatility of pyrimidinones in synthesizing complex molecules with unique structures and potential biological activities (T. Frolova et al., 2016).
Future Directions
properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-methyl-6-(trifluoromethyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F4N2OS/c1-19-11(20)6-10(13(15,16)17)18-12(19)21-7-8-2-4-9(14)5-3-8/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUMQYGOQFEXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N=C1SCC2=CC=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![4-(dimethylsulfamoyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide](/img/structure/B2609973.png)
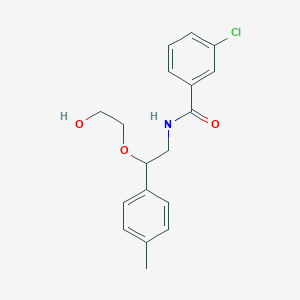
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide](/img/structure/B2609976.png)
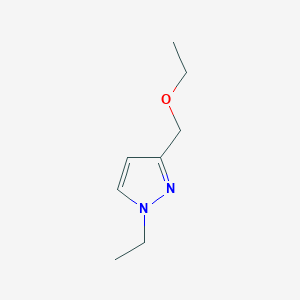
![5-Chloro-2-methyl-4-[(1-methylpiperidin-3-yl)amino]-2,3-dihydropyridazin-3-one](/img/structure/B2609983.png)

![Ethyl 2-(3-nitrobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2609987.png)
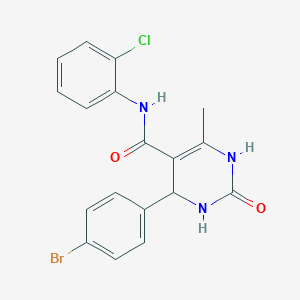
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2609990.png)

